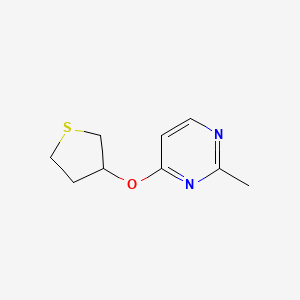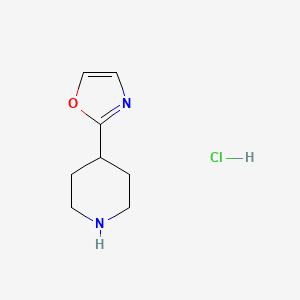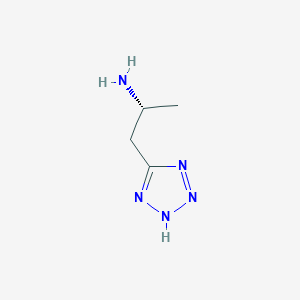
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone represents a class of chemicals that have been synthesized and characterized for various scientific research applications. A notable example includes the synthesis of a related compound via a click chemistry approach, leading to a molecule with potential for pharmacokinetics and biological applications as inferred from its cytotoxicity evaluations and binding analyses with human serum albumin. This process involves spectroscopic characterization and thermal stability analysis, indicating the compound's relevance in medicinal chemistry research (Govindhan et al., 2017).
Wound Healing Potential
Derivatives of this chemical framework have been explored for their in vivo wound-healing potential. Research involving specific derivatives demonstrated significant wound healing, faster epithelialization, and increased tensile strength of incision wounds in animal models. This finding points to the compound's applicability in developing new therapeutics for skin regeneration and wound care (Vinaya et al., 2009).
Fungicidal Activity
The compound's framework has also been used to synthesize novel derivatives with moderate to excellent fungicidal activity. This includes inhibiting specific plant pathogens at low concentrations, showcasing the potential for agricultural applications in protecting crops from fungal diseases (Mao et al., 2013).
Antibacterial and Antileukemic Activities
Further modifications of this chemical structure have led to derivatives with antibacterial and antileukemic activities. Studies have shown that certain derivatives possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antiproliferative effects against human leukemia cell lines. This suggests the compound's derivatives could be valuable in developing new antimicrobial and anticancer agents (Vinaya et al., 2008).
Molecular Docking Studies
The compound's analogs have been subject to molecular docking studies to investigate their interactions with biological targets, which is crucial for drug development. These studies provide insights into the molecular basis of the compound's biological activities, facilitating the design of more effective drugs with specific biological targets (Muniyappan et al., 2020).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-13(11(2)21-17-10)9-14(20)18-7-3-12(4-8-18)19-15-5-6-16-19/h5-6,12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEVGDVXWGSJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)
![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)
![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)
![2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2978437.png)
![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)



![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)
![N-(2,4-dimethoxybenzyl)-3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2978445.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2978447.png)